- Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: effective synthesis of optically active homotyrosinesTetrahedron, 2011, 67(3), 641-649,
Cas no 93-44-7 (naphthalen-2-yl benzoate)

naphthalen-2-yl benzoate structure
商品名:naphthalen-2-yl benzoate
naphthalen-2-yl benzoate 化学的及び物理的性質
名前と識別子
-
- Naphthalen-2-yl benzoate
- 2-Naphthyl benzoate
- 2-Naphthalenol benzoate
- Benzoic acid 2-naphthyl ester
- Benzonaphthol
- Benzoylnaphthol
- Betanaphthol benzoate
- β-Naphthyl benzoate
- 2-Naphthalenol,benzoate (9CI)
- 2-Naphthol, benzoate (6CI,7CI,8CI)
- 2-Benzoyloxynaphthalene
- Betabenzon
- NSC 5537
- b-Naphthyl benzoate
- Naphthalen-2-ylbenzoate
- 2-Naphthalenol, benzoate
- 2-NAPHTHOL BENZOATE
- beta-naphthol benzoate
- 2-Naphthalenol, 2-benzoate
- .beta.-Naphthyl benzoate
- Benzoic acid, 2-naphthyl ester
- 2-Naphthol, benzoate
- 1BKX98E2B1
- beta-Naphthyl benzoate
- Benzoesaeure-beta-naphthylester
- .beta.-Naphthol benzoate
- CBDivE_013834
- MLS000532696
- KSC486O4P
- 2-Na
- 2-Naphthalenol, benzoate (9CI)
- 2-Naphthol, benzoate (6CI, 7CI, 8CI)
- PPC 016
- benzoic acid naphthalen-2-yl ester
- SY036774
- SCHEMBL1639878
- 2-naphthylbenzoate
- W-100243
- lintrin
- NSC-5537
- F11281
- SR-01000390725
- HAERTOLAN
- CHEMBL1407906
- NCGC00245709-01
- AI3-01407
- Benzoic acid, beta-naphthyl ester
- DTXSID50861688
- NSC5537
- HMS1422G18
- CCG-348829
- F0808-1030
- SMR000140134
- EINECS 202-247-1
- 2-Naphthol, benzoate (8CI)
- MFCD00014320
- DTXCID90810574
- STK084157
- SR-01000390725-1
- 2-NAPHTHYL BENZOATE [MI]
- NS00041122
- Q27252201
- IDI1_009777
- AS-14487
- CS-0156547
- EU-0066971
- 2-Naphthalenol 2-benzoate
- HMS2480P04
- UNII-1BKX98E2B1
- B1108
- AKOS000491593
- BENZONAPHTHOL [WHO-DD]
- IFLab1_003670
- 93-44-7
- naphthalen-2-yl benzoate
-
- MDL: MFCD00014320
- インチ: 1S/C17H12O2/c18-17(14-7-2-1-3-8-14)19-16-11-10-13-6-4-5-9-15(13)12-16/h1-12H
- InChIKey: DWJIJRSTYFPKGD-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC=CC=1)OC1C=C2C(C=CC=C2)=CC=1
- BRN: 2052424
計算された属性
- せいみつぶんしりょう: 248.08400
- どういたいしつりょう: 248.084
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 4.4
じっけんとくせい
- 色と性状: 白色結晶粉末。長期保存後は色が暗くなります
- 密度みつど: 1.1290 (rough estimate)
- ゆうかいてん: 106.0 to 110.0 deg-C
- ふってん: 413.5℃ at 760 mmHg
- フラッシュポイント: 175
- 屈折率: 1.6000 (estimate)
- すいようせい: 不溶性
- PSA: 26.30000
- LogP: 4.05900
- マーカー: 6408
- FEMA: 2768
- ようかいせい: 熱エタノールグリセリンとクロロホルムに可溶、エーテルに微溶、水にほとんど溶解しない
naphthalen-2-yl benzoate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: S24/25
- TSCA:Yes
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Store at room temperature
naphthalen-2-yl benzoate 税関データ
- 税関コード:2916310090
- 税関データ:
中国税関コード:
2916310090概要:
2916310090他の安息香酸及びその塩及びエステル。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2916310090他の安息香酸及びその塩類及びエステル類。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%
naphthalen-2-yl benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0808-1030-20μmol |
naphthalen-2-yl benzoate |
93-44-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N56070-500g |
2-Naphthyl benzoate |
93-44-7 | 500g |
¥776.0 | 2021-09-08 | ||
Chemenu | CM141314-500g |
2-Naphthyl benzoate |
93-44-7 | 98% | 500g |
$120 | 2024-07-19 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1108-500G |
2-Naphthyl Benzoate |
93-44-7 | >98.0%(GC) | 500g |
¥990.00 | 2023-06-14 | |
eNovation Chemicals LLC | Y1049645-500g |
2-Naphthyl benzoate |
93-44-7 | 98.0% | 500g |
$125 | 2024-06-06 | |
Fluorochem | 216563-25g |
Naphthalen-2-yl benzoate |
93-44-7 | 95% | 25g |
£34.00 | 2022-03-01 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1108-25G |
2-Naphthyl Benzoate |
93-44-7 | >98.0%(GC) | 25g |
¥100.00 | 2024-04-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159833-100G |
naphthalen-2-yl benzoate |
93-44-7 | >98.0%(HPLC) | 100g |
¥160.90 | 2023-09-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159833-25G |
naphthalen-2-yl benzoate |
93-44-7 | >98.0%(HPLC) | 25g |
¥50.90 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058367-500mg |
naphthalen-2-yl benzoate |
93-44-7 | 500mg |
3233CNY | 2021-05-10 |
naphthalen-2-yl benzoate 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Acetonitrile ; 1 h, rt
リファレンス
ごうせいかいろ 2
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Trifluoroacetic anhydride Catalysts: Indium trichloride ; 10 - 60 min, rt
リファレンス
- Indium(III) chloride as a new, highly efficient, and versatile catalyst for acylation of phenols, thiols, alcohols, and aminesTetrahedron Letters, 2003, 44(35), 6749-6753,
ごうせいかいろ 4
はんのうじょうけん
1.1 Catalysts: Bismuth triflate Solvents: Acetonitrile
リファレンス
- Efficient and selective conversion of trimethylsilyl and tetrahydropyranyl ethers to their corresponding acetates and benzoates catalyzed by bismuth(III) saltsMonatshefte fuer Chemie, 2002, 133(2), 189-193,
ごうせいかいろ 5
はんのうじょうけん
1.1 Catalysts: Oxobis(2,4-pentanedionato-κO2,κO4)titanium Solvents: Xylene ; 36 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
リファレンス
- Direct Atom-Efficient Esterification between Carboxylic Acids and Alcohols Catalyzed by Amphoteric, Water-Tolerant TiO(acac)2Journal of Organic Chemistry, 2005, 70(21), 8625-8627,
ごうせいかいろ 6
はんのうじょうけん
1.1 Catalysts: Zirconium oxychloride octahydrate Solvents: Dichloromethane ; 21 h, rt
リファレンス
- Facile catalyzed acylation of alcohols, phenols, amines and thiols based on ZrOCl2·8H2O and acetyl chloride in solution and in solvent-free conditionsTetrahedron Letters, 2005, 46(1), 147-151,
ごうせいかいろ 7
ごうせいかいろ 8
ごうせいかいろ 9
ごうせいかいろ 10
ごうせいかいろ 11
ごうせいかいろ 12
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-, chloride (1:… Solvents: Xylene ; 24 h, 100 °C
リファレンス
- Palladium/NHC-catalyzed oxidative esterification of aldehydes with phenolsTetrahedron Letters, 2011, 52(19), 2480-2483,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
リファレンス
- Reductive C-O, C-N, and C-S Cleavage by a Zirconium Catalyzed Hydrometalation/β-Elimination ApproachOrganic Letters, 2019, 21(17), 6983-6988,
ごうせいかいろ 15
はんのうじょうけん
1.1 Catalysts: Divinylbenzene-4-vinylpyridine copolymer Solvents: Acetone ; 30 min, 50 °C
1.2 Reagents: Potassium carbonate ; 1 h, 50 °C
1.2 Reagents: Potassium carbonate ; 1 h, 50 °C
リファレンス
- Convenient synthesis of benzoate esters mediated by polymer supported benzoyl chlorideJournal of Applied Polymer Science, 2010, 115(1), 237-241,
ごうせいかいろ 16
ごうせいかいろ 17
ごうせいかいろ 18
はんのうじょうけん
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: 1H-Imidazolium, 3-(2-methoxyethyl)-1-methyl-, methanesulfonate (1:1) ; 25 - 30 °C
リファレンス
- Green' methodology for efficient and selective benzoylation of nucleosides using benzoyl cyanide in an ionic liquidBioorganic & Medicinal Chemistry, 2005, 13(14), 4467-4472,
ごうせいかいろ 19
ごうせいかいろ 20
はんのうじょうけん
1.1 Catalysts: Molybdenum chloride oxide (MoCl2O2), (T-4)- Solvents: Dichloromethane ; rt; 30 min, rt
1.2 70 h, rt
1.3 Reagents: Water ; cooled
1.2 70 h, rt
1.3 Reagents: Water ; cooled
リファレンス
- Nucleophilic acyl substitutions of anhydrides with protic nucleophiles catalyzed by amphoteric, oxomolybdenum speciesJournal of Organic Chemistry, 2005, 70(4), 1188-1197,
naphthalen-2-yl benzoate Raw materials
- vinyl benzoate
- Phenol, 2,4-dinitro-,1-benzoate
- Benzoic acid
- 3(2H)-Pyridazinone,6-(benzoyloxy)-
- 2-(Trimethylsilyl)oxynaphthalene
- Benzoic anhydride
- naphthalen-2-ol
- Benzoyl cyanide
- Benzoyl chloride
- Benzaldehyde
naphthalen-2-yl benzoate Preparation Products
naphthalen-2-yl benzoate 関連文献
-
1. Cyclohexenone derivatives. Part VII. Novel aromatisation reaction of some aryloxocyclohexenylacetic acid derivativesDhanonjoy Nasipuri,Swadesh R. Roy Choudhury,Amitava Bhattacharya J. Chem. Soc. Perkin Trans. 1 1973 1451
-
2. Quantitative treatment and micellar effects in the reaction of t-butyl perbenzoate and 2-naphthyl benzoateHamad A. Al-Lohedan J. Chem. Soc. Perkin Trans. 2 1989 1181
-
3. Electric dipole moment and relaxation time of some ester molecules in benzene. Part IBal Krishna,Rama Kant Upadhyay J. Chem. Soc. A 1970 3144
-
4. Index pages
-
5. 382. Homolytic aromatic substitution. Part XIII. The reaction of benzoyl peroxide with naphthaleneD. I. Davies,D. H. Hey,Gareth H. Williams J. Chem. Soc. 1958 1878
-
6. Reactions of carbonyl compounds in basic solutions. Part 11. The Baker-Venkataraman rearrangementKeith Bowden,Mohsen Chehel-Amiran J. Chem. Soc. Perkin Trans. 2 1986 2039
-
7. K2CO3-promoted formation of aryl esters from primary aryl amides by the acyl–acyl exchange processYongjun Bian,Xingyu Qu Org. Biomol. Chem. 2016 14 3869
-
8. The kinetics and mechanisms of aromatic halogen substitution. Part 35. The directive effect of the benzoyloxy-substituentJudith M. Brittain,Peter B. D. de la Mare,Janet M. Smith J. Chem. Soc. Perkin Trans. 2 1981 1629
-
Jing-Si Cao,Jing Zeng,Jian Xiao,Xiao-Han Wang,Ya-Wen Wang,Yu Peng Chem. Commun. 2022 58 7273
-
10. Quantitative treatment of micellar effects upon nucleophilic substitutionHamad A. Al-Lohedan J. Chem. Soc. Perkin Trans. 2 1995 1707
93-44-7 (naphthalen-2-yl benzoate) 関連製品
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- 32122-11-5(Methyl 4-benzyloxybenzoate)
- 744-45-6(Diphenyl isophthalate)
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- 617-02-7(o-Tolyl benzoate)
- 121-98-2(Methyl 4-methoxybenzoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:93-44-7)naphthalen-2-yl benzoate

清らかである:99%
はかる:500g
価格 ($):290.0